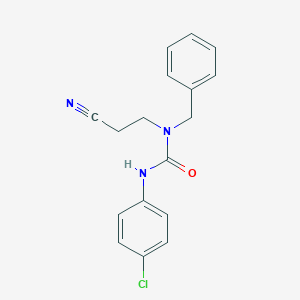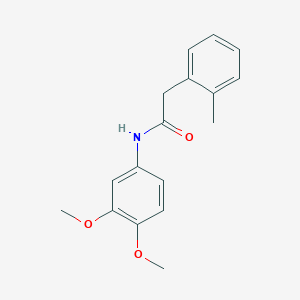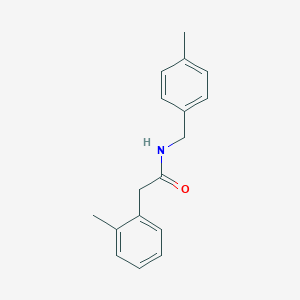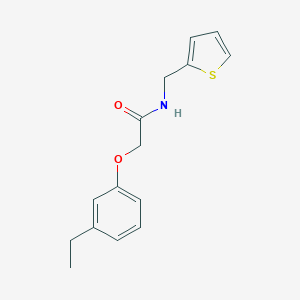
1-Benzyl-3-(4-chlorophenyl)-1-(2-cyanoethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(4-chlorophenyl)-1-(2-cyanoethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BCU and is a member of the urea family of compounds. BCU has been found to possess various biochemical and physiological effects that make it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of BCU is not fully understood. However, it has been proposed that BCU inhibits the activity of enzymes involved in the biosynthesis of nucleotides. This leads to a decrease in the production of DNA and RNA, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
BCU has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the biosynthesis of DNA. BCU has also been found to induce the expression of p53, a tumor suppressor protein, in cancer cells. Additionally, BCU has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling.
実験室実験の利点と制限
One of the major advantages of BCU is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of BCU is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on BCU. One potential application of BCU is in the treatment of viral infections. BCU has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. Another potential application of BCU is in the treatment of autoimmune diseases. BCU has been found to suppress the activity of immune cells, which could make it a useful therapy for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to optimize the synthesis of BCU and improve its solubility in aqueous solutions.
合成法
The synthesis of BCU involves the reaction of benzyl isocyanate with 4-chlorophenyl isocyanate in the presence of 2-cyanoethylamine. The reaction is carried out in anhydrous conditions and yields BCU as a white crystalline solid. This synthesis method has been optimized to produce high yields of pure BCU.
科学的研究の応用
BCU has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of BCU is in the treatment of cancer. BCU has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in cancer cells and inhibit tumor angiogenesis.
特性
製品名 |
1-Benzyl-3-(4-chlorophenyl)-1-(2-cyanoethyl)urea |
|---|---|
分子式 |
C17H16ClN3O |
分子量 |
313.8 g/mol |
IUPAC名 |
1-benzyl-3-(4-chlorophenyl)-1-(2-cyanoethyl)urea |
InChI |
InChI=1S/C17H16ClN3O/c18-15-7-9-16(10-8-15)20-17(22)21(12-4-11-19)13-14-5-2-1-3-6-14/h1-3,5-10H,4,12-13H2,(H,20,22) |
InChIキー |
ZVQIAIVWDZQNFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=O)NC2=CC=C(C=C2)Cl |
正規SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240387.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-methylbenzamide](/img/structure/B240388.png)
![3-{[(3-Ethylphenoxy)acetyl]amino}benzamide](/img/structure/B240397.png)
![3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240398.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)

![4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B240447.png)

![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![N-{4-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B240489.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)
